![molecular formula C24H20F2O2 B12552726 (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] CAS No. 142347-51-1](/img/structure/B12552726.png)
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two 4-fluorophenyl methanone groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5,6-tetramethyl-1,3-phenylenediamine and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 2,4,5,6-tetramethyl-1,3-phenylenediamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Polymer Science: Utilized in the production of polymers with enhanced thermal and mechanical properties.
Electronics: Employed in the fabrication of electronic components such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
相似化合物的比较
- (2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,3,5,6-Tetramethyl-1,4-phenylenediamine
- 2,3,5,6-Tetramethylbenzene-1,4-diethylamine
Comparison:
- Structural Differences: While (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] has fluorophenyl groups, similar compounds may have different substituents such as boronates or amines.
- Reactivity: The presence of fluorine atoms in (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] imparts unique reactivity patterns compared to its analogs.
- Applications: The specific applications of each compound vary based on their structural features and reactivity. For example, boronate derivatives are widely used in Suzuki-Miyaura coupling reactions, while amine derivatives are important in polymer synthesis.
属性
CAS 编号 |
142347-51-1 |
|---|---|
分子式 |
C24H20F2O2 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
[3-(4-fluorobenzoyl)-2,4,5,6-tetramethylphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-13-14(2)21(23(27)17-5-9-19(25)10-6-17)16(4)22(15(13)3)24(28)18-7-11-20(26)12-8-18/h5-12H,1-4H3 |
InChI 键 |
LERGREHHDZGGSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C(=O)C2=CC=C(C=C2)F)C)C(=O)C3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
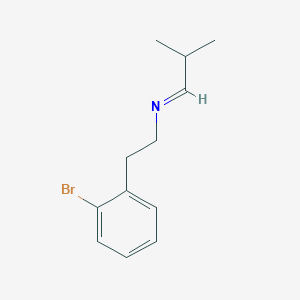
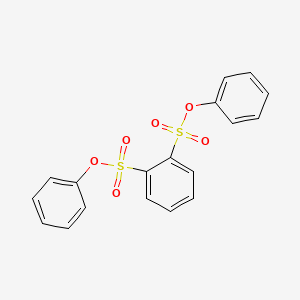
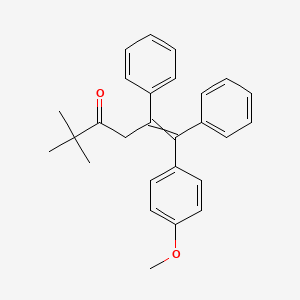
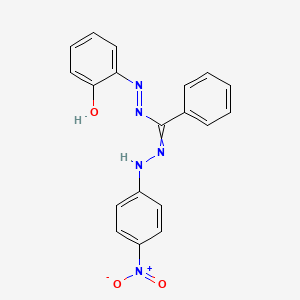
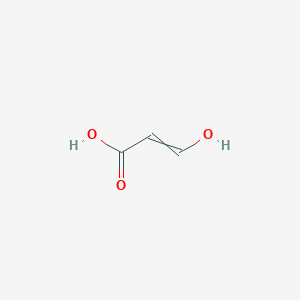
![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
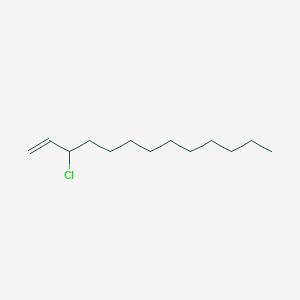
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
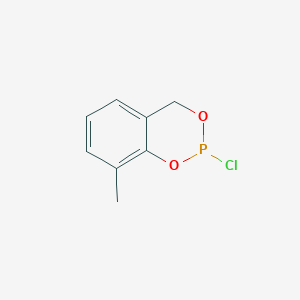
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
